Procaine butyrate

Description

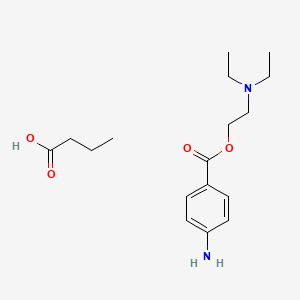

Structure

3D Structure of Parent

Properties

CAS No. |

136-55-0 |

|---|---|

Molecular Formula |

C17H28N2O4 |

Molecular Weight |

324.4 g/mol |

IUPAC Name |

butanoic acid;2-(diethylamino)ethyl 4-aminobenzoate |

InChI |

InChI=1S/C13H20N2O2.C4H8O2/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;1-2-3-4(5)6/h5-8H,3-4,9-10,14H2,1-2H3;2-3H2,1H3,(H,5,6) |

InChI Key |

JJCJKGKSHRXGHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)O.CCN(CC)CCOC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Synthesis and Structure Activity Relationship Sar Studies of Procaine Butyrate

Chemical Synthesis Pathways and Derivatization Strategies

The synthesis of procaine (B135) butyrate (B1204436) and its derivatives is foundational to investigating their pharmacological potential. This involves specific chemical reactions and broader strategies to modify the core procaine structure.

Procaine butyrate is formally the product of the esterification of 4-aminobenzoic acid with 2-diethylaminoethanol to first form procaine, which is then combined with butyric acid. nih.gov The direct synthesis of procaine itself can be achieved through several methods. One common pathway starts with para-nitrobenzoic acid, which is reacted with thionyl chloride to form an acid chloride. youtube.com This intermediate is then reacted with N,N-diethylethanolamine. The final step involves the reduction of the nitro group to an amino group, yielding procaine. youtube.comyoutube.com

Another method involves the reaction of ethyl 4-aminobenzoate (B8803810) with 2-diethylaminoethanol. nih.gov To form this compound, procaine would then undergo an esterification reaction with a butyric acid derivative, such as butyryl chloride, in a suitable solvent. This reaction creates the ester linkage between the hydroxyl group of the diethylaminoethanol portion of procaine and the carboxyl group of butyric acid.

The modification of the procaine structure is a key strategy for developing new compounds with improved pharmacological profiles. nih.govrsc.org The chemical structure of local anesthetics like procaine generally consists of three parts: a lipophilic aromatic ring, an intermediate connecting chain (often an ester or amide), and a hydrophilic amine group. rsc.orgnih.gov Each of these can be modified.

Systematic optimization of the procaine molecule has led to the identification of derivatives with better security profiles. nih.govresearchgate.net For instance, researchers have prepared and evaluated a series of novel procaine derivatives for intravenous anesthesia, leading to compounds with higher therapeutic index (TI) values compared to the parent procaine molecule. nih.gov Another approach involves creating "glycodrugs" by attaching a sugar moiety, such as D-galactose, to the procaine structure. mdpi.com This can alter the compound's transport through biological barriers and its interaction with cellular receptors. mdpi.com The synthesis of these derivatives often involves multi-step processes, such as the formation of an imine followed by reduction, to link the sugar to the procaine molecule. mdpi.com

Butyrate esters can be produced through both chemical and biological methods. betterchemtech.comnih.gov Chemical synthesis is a common industrial method. betterchemtech.com However, enzymatic synthesis and fermentation-based processes are gaining attention as more environmentally friendly alternatives. betterchemtech.comosu.edugoogle.com

One method involves the fermentation of sugars to produce butyric acid, which is then esterified with an alcohol in the presence of a catalyst, such as a lipase. betterchemtech.comosu.edugoogle.com This coupling of fermentation, extraction, and esterification can be a cost-effective, one-step process. betterchemtech.com Various alcohols, including ethanol, propanol, and butanol, can be used in this process. google.com Steglich esterification, which uses coupling agents like N-ethyl-N′-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) and 4-dimethylaminopyridine (B28879) (DMAP), is another chemical method that can be performed under mild conditions, which is useful for sensitive substrates. nih.gov

Biotechnological production of butyrate involves four main known bacterial pathways: the acetyl-CoA, glutarate, 4-aminobutyrate, and lysine (B10760008) pathways. researchgate.netnih.gov These pathways all converge on the formation of butyryl-CoA, which is then converted to butyrate. researchgate.netnih.gov

Table 1: Comparison of Butyrate Ester Production Methods

| Method | Description | Reactants | Catalysts/Conditions | Advantages |

| Chemical Synthesis | Traditional industrial method. | Butyric Acid, Alcohol | Strong acids/bases, high temperature | Inexpensive, rapid, mass synthesis. nih.gov |

| Steglich Esterification | Ester formation under mild conditions. | Butyric Acid, Alcohol | EDC, DMAP at room temperature | Prevents degradation of sensitive substrates. nih.gov |

| Enzymatic Synthesis | Uses enzymes to catalyze esterification. | Butyric Acid, Alcohol | Lipases | Environmentally friendly, low-energy. betterchemtech.com |

| Fermentation-Coupled Esterification | Integrates biological production of butyric acid with esterification. | Sugars, Biomass | Fermenting microorganisms, Lipase | Uses cheap substrates, low-cost. betterchemtech.comosu.edu |

Structure-Activity Relationship (SAR) Studies of this compound and Related Esters

The biological activity of this compound is determined by the interplay of its constituent parts and how they are arranged chemically. Understanding these relationships is crucial for predicting the compound's pharmacological effects.

The structure of local anesthetics is closely tied to their function. nih.gov The molecule is typically amphiphilic, containing a lipophilic part (an aromatic ring), a hydrophilic part (a tertiary amine), and an intermediate chain with an ester or amide linkage. mdpi.com

The Lipophilic Group : Generally an aromatic system, this portion is responsible for the lipid solubility of the molecule, which allows it to diffuse across nerve cell membranes. nih.govmdpi.com This characteristic is a key determinant of the anesthetic's intrinsic potency. mdpi.com

The Intermediate Chain : The ester link in procaine is critical for its activity but is also susceptible to hydrolysis by plasma esterases, which contributes to its relatively short duration of action compared to amide-type anesthetics like lidocaine. researchgate.net Replacing the ester oxygen with sulfur can increase activity, while replacement with carbon or nitrogen tends to decrease it. youtube.com

The Hydrophilic Group : The tertiary amine at the end of the alkyl chain is hydrophilic. mdpi.com This group is important for the water solubility of the compound, allowing it to be formulated as a salt for injection. youtube.com While secondary amines can have a longer duration of action, they are often more irritating, making tertiary amines the preferred choice. youtube.com

A comparative analysis of this compound with its parent compounds, procaine and butyric acid, is essential for understanding its unique pharmacological profile. Procaine acts as a local anesthetic by blocking voltage-gated sodium channels. nih.gov Butyric acid, a short-chain fatty acid, has various biological roles and is used in the food, pharmaceutical, and chemical industries. nih.gov

When combined into this compound, the resulting molecule's properties are altered. The esterification of procaine with butyric acid would likely increase the molecule's lipophilicity compared to procaine hydrochloride. This change could influence its ability to cross cell membranes.

Studies on similar compounds suggest that the ester pro-drug form can be advantageous. For example, a butyric acid pro-drug, pivaloyloxymethyl butyrate, was shown to induce biological effects at a concentration one order of magnitude lower than butyric acid itself, suggesting that the pro-drug facilitates intracellular delivery of the active butyric acid moiety. nih.gov In the context of procaine, sodium monocarboxylates like butyrate have been shown to enhance the anesthetic action of procaine, an effect linked to a decrease in intracellular pH. nih.gov Therefore, combining procaine and butyrate into a single ester molecule could potentially integrate these effects. The ester linkage would be susceptible to hydrolysis by cellular esterases, releasing both procaine and butyric acid intracellularly, where they could exert their respective biological actions. nih.govsciforschenonline.org

Table 2: Properties of this compound and Parent Compounds

| Compound | Chemical Class | Primary Known Action | Key Structural Features |

| Procaine | Amino Ester | Local Anesthetic nih.gov | Aromatic ring, ester link, tertiary amine. mdpi.com |

| Butyric Acid | Short-Chain Fatty Acid | Metabolic substrate, signaling molecule. nih.gov | Four-carbon carboxylic acid. |

| This compound | Ester | Potential dual-action compound | Combines the structural features of procaine and butyric acid through an ester bond. |

Influence of Ester Linkage on Pharmacological Properties

The ester linkage in procaine is the primary site of its metabolism, undergoing rapid hydrolysis in the plasma by the enzyme pseudocholinesterase. derangedphysiology.comdrugbank.com This rapid breakdown into PABA and diethylaminoethanol is responsible for procaine's characteristically short duration of action and generally lower systemic toxicity compared to amide-linked anesthetics. derangedphysiology.comyoutube.com Altering the chemical nature of the acyl group attached to the ester oxygen—in this case, substituting the p-aminobenzoyl group of procaine with a butyryl group to form this compound—is predicted to have profound effects on several key pharmacological parameters based on established structure-activity relationships (SAR).

Metabolic Stability and Duration of Action:

The rate of enzymatic hydrolysis is a pivotal factor governing the duration of action for ester-type local anesthetics. The structure of the acyl group can influence the accessibility of the ester's carbonyl carbon to the active site of plasma esterases. Replacing the aromatic p-aminobenzoyl group with a shorter, aliphatic butyryl chain would alter the steric and electronic environment around the ester bond. This modification could potentially decrease the rate of hydrolysis, leading to a more stable compound. A slower metabolic breakdown would mean the active drug remains at the nerve site for a longer period, thereby prolonging the anesthetic effect. blogspot.com

Furthermore, the duration of action is also closely related to the drug's protein-binding characteristics. nih.govnih.gov Increased lipophilicity, which is expected with the substitution of a butyryl group, generally enhances protein binding. blogspot.com This stronger association with proteins within the sodium channel and surrounding tissues would further contribute to a longer-lasting neural blockade. nih.gov

Lipophilicity and Anesthetic Potency:

A fundamental principle of local anesthetic SAR is that potency is directly correlated with lipid solubility. nih.govblogspot.com The ability of the anesthetic molecule to penetrate the lipid-rich nerve membrane to reach its site of action—the intracellular side of the voltage-gated sodium channel—is paramount. derangedphysiology.comnih.gov The aromatic ring in procaine is the primary contributor to its lipophilicity. litfl.com

| Parameter | Procaine | This compound (Predicted) | Governing Structural-Activity Relationship Principle |

|---|---|---|---|

| Lipophilicity | Baseline | Increased | Potency is positively correlated with lipid solubility. Replacing the aromatic ring with an aliphatic chain of appropriate length can enhance membrane penetration. blogspot.com |

| Rate of Hydrolysis | Rapid | Potentially Slower | The structure of the acyl group affects the rate of enzymatic hydrolysis by plasma esterases; alterations can sterically or electronically hinder this process. blogspot.comderangedphysiology.com |

| Anesthetic Potency | Low | Increased | Higher lipophilicity allows for more efficient diffusion across the nerve membrane to the sodium channel receptor site. nih.govlitfl.com |

| Duration of Action | Short | Prolonged | Duration is influenced by the rate of metabolism and protein binding. Slower hydrolysis and increased lipophilicity (leading to greater protein binding) prolong the effect. nih.govnih.gov |

Molecular and Cellular Mechanisms of Action

Receptor and Ion Channel Modulation by Procaine (B135) Butyrate (B1204436) Constituents

The procaine moiety of procaine butyrate interacts with several key receptors and ion channels, influencing neuronal signaling and excitability.

The primary mechanism of action for the procaine moiety is the blockade of voltage-gated sodium channels in the neuronal cell membrane. drugbank.comncats.ioflarer.ch By inhibiting the influx of sodium ions, procaine prevents the generation and conduction of nerve impulses. drugbank.comnih.govhmdb.ca This action occurs from the cytoplasmic side of the channel, requiring the channel to be in an open state, which means that procaine preferentially affects actively firing neurons. smpdb.ca This inhibition of sodium channels is the basis of its local anesthetic properties, as it increases the electrical excitation threshold, reduces the rate of rise of the action potential, and slows nerve impulse propagation. flarer.chnih.gov

The butyrate moiety is a short-chain fatty acid (SCFA) that acts as a signaling molecule by activating specific G-protein coupled receptors (GPCRs). frontiersin.org The three most abundant SCFAs—acetate, propionate (B1217596), and butyrate—are potent agonists for GPR41 (also known as FFAR3) and GPR43 (FFAR2). nih.gov These receptors are expressed in various cells, including those in the gut and immune cells, and are involved in mediating the interplay between the host and the gut microbiome. frontiersin.orgnih.govmdpi.com

Butyrate also activates GPR109A (also known as HCAR2), although with a lower affinity compared to its primary ligand, niacin. frontiersin.orgnih.gov The activation of these GPCRs by butyrate initiates downstream signaling cascades, primarily through Gαi/o-type G proteins, which can influence inflammatory responses and other cellular processes. frontiersin.orgnih.gov

Table 1: Receptor and Ion Channel Interactions of this compound Constituents

| Constituent Moiety | Target | Mechanism of Action | Primary Effect |

|---|---|---|---|

| Procaine | Voltage-Gated Sodium Channels | Blocks ion influx from the cytoplasmic side. drugbank.comsmpdb.ca | Inhibition of nerve impulse propagation. nih.gov |

| N-Methyl-D-Aspartate (NMDA) Receptors | Non-competitive antagonism; channel-blocking. nih.govresearchgate.netnih.gov | Modulation of glutamatergic neurotransmission. drugbank.com | |

| Nicotinic Acetylcholine (B1216132) Receptors | Antagonism. drugbank.comncats.io | Inhibition of cholinergic signaling. drugbank.com | |

| 5-HT3 Serotonin (B10506) Receptors | Competitive inhibition. drugbank.comnih.gov | Modulation of serotonergic signaling. nih.gov | |

| Butyrate | G-Protein Coupled Receptor 41 (GPR41) | Agonism. nih.gov | Modulation of cellular signaling. nih.gov |

| G-Protein Coupled Receptor 43 (GPR43) | Agonism. nih.gov | Modulation of inflammatory and metabolic signals. nih.gov |

The procaine moiety also functions as an antagonist of N-methyl-D-aspartate (NMDA) receptors. drugbank.comncats.iohmdb.ca Studies have demonstrated that procaine produces a reversible, concentration-dependent, and non-competitive inhibition of NMDA-induced currents. nih.govresearchgate.net This antagonism is believed to occur via a channel-blocking mechanism, with procaine's site of action being closely related to that of other channel blockers like magnesium ions (Mg²⁺). nih.govnih.gov This interaction suggests a role for procaine in modulating glutamatergic neurotransmission, which is critical for synaptic plasticity and nociception. nih.gov The half-maximal inhibitory concentration (IC50) for procaine on NMDA receptors has been reported to be approximately 0.296 mM. nih.govselleckchem.com

Furthermore, procaine has been shown to impair the function of the serotonin 5-HT3 receptor-ion channel complex. drugbank.comncats.io It acts as a competitive inhibitor at these receptors, with a dissociation constant (KD) of 1.7 µM. nih.gov This inhibition of 5-HT3 receptors, which are ligand-gated ion channels, represents another pathway through which procaine can modulate neuronal activity. nih.gov

Epigenetic Regulatory Mechanisms

The butyrate component of this compound is a well-documented epigenetic modulator, primarily through its inhibition of histone deacetylase enzymes.

The butyrate moiety is a known inhibitor of histone deacetylase (HDAC) activity, specifically targeting class I and II HDACs. nih.govoncotarget.compnas.org HDACs are enzymes that remove acetyl groups from histone proteins, leading to more compact chromatin and transcriptional repression. By inhibiting HDACs, butyrate causes an accumulation of acetylated histones (histone hyperacetylation), which results in a more relaxed chromatin structure and facilitates gene expression. nih.gov

This inhibition affects the expression of a subset of genes, estimated to be around 2% of mammalian genes, that often contain butyrate response elements in their promoters. nih.gov The process can be mediated through transcription factors like Sp1/Sp3, which recruit HDACs to specific gene promoters. nih.gov By inhibiting this recruited HDAC activity, butyrate can lead to the transcriptional activation of genes involved in cellular processes such as cell cycle arrest and apoptosis. nih.govoncotarget.comphysiology.org For instance, butyrate has been shown to target HDAC1 to regulate the expression of certain genes. oncotarget.com This epigenetic mechanism is a key contributor to the biological effects of butyrate. pnas.org

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Procaine |

| Butyric acid (Butyrate) |

| Acetate |

| Propionate |

| Niacin |

| N-Methyl-D-Aspartate (NMDA) |

| Serotonin |

| Acetylcholine |

| Magnesium |

| Trichostatin A |

| p-aminobenzoic acid (PABA) |

| 2-diethylaminoethanol |

| Ethyl 4-aminobenzoate (B8803810) |

Histone Deacetylase (HDAC) Inhibition by Butyrate Moiety

Impact on Gene Expression and Chromatin Remodeling

This compound, through its constituent parts, can significantly impact gene expression by remodeling chromatin. Chromatin remodeling refers to the dynamic changes in chromatin structure that allow or prevent transcription factors from accessing DNA. tutorchase.com The procaine moiety can lead to the reactivation of epigenetically silenced genes by inhibiting DNA methylation. aacrjournals.orgresearchgate.netterapianeural.com Butyrate, as a histone deacetylase inhibitor, increases histone acetylation, which is generally associated with a more open and transcriptionally active chromatin state. plos.orgd-nb.info This alteration of chromatin structure can lead to the re-expression of tumor suppressor genes that have been silenced in cancer cells. terapianeural.comnih.gov

Histone Acylation (e.g., H3K18pr/bu, H4K12pr/bu) and Chromatin Accessibility

Butyrate, a short-chain fatty acid, directly influences histone acylation, a key mechanism in chromatin remodeling. Specifically, butyrate can lead to an increase in histone propionylation (Kpr) and butyrylation (Kbu) at specific lysine (B10760008) residues on histone tails, such as H3K18 and H4K12. nih.govnih.gov This increase in histone acylation, including the well-studied acetylation (Kac), leads to a more open chromatin structure. nih.govnews-medical.netresearchgate.net Studies have shown that treatment with propionate and butyrate results in increased chromatin accessibility at a global level. nih.gov This enhanced accessibility allows for the binding of transcription factors and the initiation of gene expression for genes involved in processes like cell differentiation and ion transport. nih.govnih.govnews-medical.net

DNA Methyltransferase (DNMT) Inhibition by Procaine Moiety

The procaine component of this compound acts as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs). nih.goviiarjournals.orgscielo.br DNMTs are enzymes responsible for adding methyl groups to DNA, a process that often leads to gene silencing, particularly when it occurs in promoter regions of tumor suppressor genes. aacrjournals.orgresearchgate.netterapianeural.com

Reactivation of Epigenetically Silenced Genes

By inhibiting DNMTs, procaine can reverse the hypermethylation of CpG islands in the promoter regions of tumor suppressor genes. aacrjournals.orgresearchgate.netterapianeural.com This leads to the reactivation of their expression. For instance, procaine has been shown to restore the expression of genes like RARβ2 in breast cancer cells and WIF-1 in lung cancer cells. aacrjournals.orgnih.gov This reactivation of silenced genes can, in turn, inhibit tumor growth and induce apoptosis. terapianeural.comnih.govnih.gov

Mechanisms of Global DNA Hypomethylation

Procaine induces a global reduction in the 5-methylcytosine (B146107) content of DNA. aacrjournals.orgresearchgate.net This global hypomethylation is achieved through the inhibition of DNMT activity, specifically DNMT1 and DNMT3A, without affecting their expression levels. nih.gov The proposed mechanism involves procaine binding to CpG-rich DNA sequences, thereby sterically hindering the access of DNMTs to the DNA. aacrjournals.orgxiahepublishing.com This leads to a widespread demethylation of the genome.

Synergistic or Distinct Epigenetic Modulation by this compound

The combination of procaine and butyrate in a single molecule allows for a multi-pronged epigenetic attack. While procaine primarily targets DNA methylation, butyrate focuses on histone acetylation. Research suggests a synergistic effect between DNMT inhibitors and HDAC inhibitors in reactivating dormant genes. terapianeural.com However, some studies have shown that combining procaine with certain HDAC inhibitors, like sodium phenylbutyrate, can sometimes have antagonistic effects on its DNMT inhibitory action. nih.gov The precise nature of the interaction—synergistic or distinct—can be cell-type dependent and influenced by the specific genetic and epigenetic context of the cells. nih.govnih.gov

Intracellular Signaling Pathways Regulation

Nuclear Factor-κB (NF-κB) Pathway Modulation

The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of the immune response, and its modulation by butyrate is complex and context-dependent. Butyrate can exert both inhibitory and activatory effects on this pathway.

In the context of inflammation, butyrate often acts as a suppressor of NF-κB activity. nih.gov Studies on pancreatic beta cells have shown that butyrate suppresses the expression of inflammatory genes induced by interleukin-1β (IL-1β), such as Nos2, Cxcl1, and Ptgs2, and reduces the production of nitric oxide (NO). nih.gov This anti-inflammatory effect is not achieved by preventing the degradation of the inhibitor of NF-κB (IκBα) or the nuclear translocation of the NF-κB p65 subunit. nih.gov Instead, the mechanism involves inhibiting the binding of NF-κB p65 to the promoters of these inflammatory genes, a process associated with increased acetylation of both p65 and histone H4, highlighting butyrate's role as a histone deacetylase (HDAC) inhibitor. nih.gov Similarly, butyrate can regulate macrophages in the mouse colon lamina propria, inhibiting the transcription of pro-inflammatory molecules like Nos2, IL-6, and IL-12 by suppressing NF-κB activation in response to Toll-like receptor (TLR) ligands. mdpi.com

Conversely, in other cellular environments, butyrate has been shown to activate the NF-κB pathway. In porcine intestinal epithelial cells, a butyrate compound was found to activate NF-κB signaling by increasing the phosphorylation of the p65 subunit and delaying the synthesis and subsequent degradation of IκBα. foodandnutritionresearch.net This activation leads to the upregulation of host defense peptides (HDPs), suggesting a role in enhancing innate immunity at the mucosal surface. foodandnutritionresearch.net

Table 1: Research Findings on Butyrate's Modulation of the NF-κB Pathway

| Cellular Model | Stimulus | Observed Effect of Butyrate | Proposed Mechanism | Reference |

|---|---|---|---|---|

| Mouse Islets & INS-1E cells | Interleukin-1β (IL-1β) | Suppressed inflammatory gene expression (Nos2, Cxcl1, Ptgs2) and NO production. | Inhibited NF-κB p65 binding to gene promoters via increased acetylation of p65 and histone H4. | nih.gov |

| Porcine Intestinal Epithelial Cells (IPEC J2) | Sodium Phenyl Butyrate | Activated NF-κB pathway; increased HDP gene expression. | Enhanced p65 phosphorylation; delayed IκBα synthesis and degradation. | foodandnutritionresearch.net |

Phosphoinositide 3-Kinase/Akt Pathway Influence

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation. nih.gov Its constitutive activation is a hallmark of many cancers, making it a key therapeutic target. nih.gov Research indicates that butyrate can exert an inhibitory influence on this pro-survival pathway.

In vitro studies have demonstrated that sodium butyrate can reduce the activity of the PI3K/Akt pathway, which is associated with an increase in cellular apoptosis. mdpi.com This suggests that by downregulating PI3K/Akt signaling, butyrate can shift the cellular balance away from survival and towards programmed cell death. This effect is particularly relevant in oncology research. For instance, in colon cancer cells that have developed resistance to butyrate, an increase in Akt/PKB cell survival signaling is observed. plos.org The apoptotic effects of butyrate in these cancer cells can be significantly enhanced by the co-administration of pAkt inhibitors, further underscoring the antagonistic relationship between butyrate and the Akt pathway. plos.org

Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK1/2) Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the extracellular signal-regulated kinase (ERK1/2) cascade, are central to the regulation of cell proliferation, differentiation, and stress responses. nih.govnews-medical.net The ERK1/2 pathway, specifically, is a master regulator of the cell cycle transition from the G1 to the S phase. nih.gov Butyrate's interaction with this pathway appears to be highly specific to the cell type and physiological context, leading to different outcomes.

In neuronal tissues, butyrate has been shown to activate the MAPK/ERK1/2 pathway. A study using rat dorsal root ganglia (DRG) demonstrated that sodium butyrate treatment led to a significant increase in the phosphorylation of ERK1/2. nih.gov This activation was directly linked to the phosphorylation of the voltage-gated potassium channel subunit Kv4.2, resulting in increased neuronal excitability and visceral hypersensitivity. nih.gov

In contrast, in the context of intestinal inflammation, butyrate appears to play a suppressive role. Polysaccharides known to stimulate the production of butyrate have been found to ameliorate colitis by down-regulating MAPK and Akt signaling pathways. mdpi.com Furthermore, studies in porcine intestinal cells revealed a complex modulatory role where the p38-MAPK pathway suppressed the butyrate-induced expression of certain peptides, while the ERK1/2 pathway was involved in the regulation of others. foodandnutritionresearch.net

Table 2: Research Findings on Butyrate's Modulation of the MAPK (ERK1/2) Pathway

| Cellular/Animal Model | Effect of Butyrate | Key Finding | Reference |

|---|---|---|---|

| Rat Dorsal Root Ganglia (DRG) | Activation | 2.2-fold increase in phosphorylated ERK1/2, leading to increased neuronal excitability. | nih.gov |

| Mouse Model of Colitis | Suppression | Down-regulation of MAPK and Akt signaling pathways associated with suppressed colitis. | mdpi.com |

cAMP-Protein Kinase A (PKA)-CREB Signaling Activation

The cyclic AMP (cAMP)-Protein Kinase A (PKA)-cAMP Response Element-Binding Protein (CREB) signaling pathway is a vital intracellular cascade that regulates gene expression in response to various extracellular signals. rhinologyjournal.combpsbioscience.com Research has clearly demonstrated that butyrate can activate this entire pathway in intestinal epithelial cells. nih.govnih.gov

In studies using Caco-2 cells as a model for intestinal epithelium, butyrate treatment led to several key events indicative of pathway activation:

Increased cAMP Levels: Butyrate elevated the intracellular concentration of cAMP. nih.govnih.gov

PKA Activation: The increased cAMP levels subsequently activated PKA. nih.govnih.gov

CREB Phosphorylation: Activated PKA translocates to the nucleus and phosphorylates CREB at the critical serine 133 residue. nih.gov

Gene Expression: This phosphorylation enables CREB to bind to cAMP response elements (CREs) on DNA and induce the expression of target genes, as demonstrated using a CRE-luciferase reporter construct. nih.govnih.gov

Interestingly, the mechanism by which butyrate elevates cAMP appears to be independent of the typical G protein-coupled receptors (GPRs) that often initiate this cascade. nih.govnih.gov Butyrate did not affect the activity of adenylyl cyclase (AC) or phosphodiesterase (PDE), the enzymes responsible for cAMP synthesis and degradation, respectively. nih.govnih.gov Instead, the proposed mechanism is linked to cellular metabolism; butyrate-treated cells showed higher concentrations of ATP, the essential substrate for cAMP production by AC. nih.govnih.govresearchgate.net This suggests butyrate activates the cAMP-PKA-CREB pathway by boosting the cell's energy supply. nih.govnih.gov

Impact on Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is fundamental to development and tissue homeostasis, and its dysregulation is a primary driver in the majority of colorectal cancers. mdpi.comjcancer.org Butyrate's effect on this pathway is notably complex, exhibiting paradoxical behaviors that can lead to either apoptosis or cell proliferation, depending on the cellular context, mutational status, and duration of exposure. plos.orgresearchgate.net

In some colorectal cancer (CRC) cells, butyrate treatment hyper-activates Wnt/β-catenin signaling, an effect that is causally linked to the induction of apoptosis. plos.orgjcancer.org However, prolonged exposure can lead to the development of resistance, which is associated with a "pathway switch" from the canonical, β-catenin-dependent signaling to noncanonical Wnt signaling (e.g., involving WNT5A and its receptor ROR2) that promotes cell survival. plos.org

Conversely, other studies in CRC cells show an opposite effect where butyrate inhibits the pathway. It has been shown to induce the autophagy-mediated degradation of β-catenin, thereby preventing its nuclear translocation and transcriptional activity. mdpi.com This action, which was observed in cell lines with different mutations in either the APC or β-catenin genes, results in the downregulation of proliferation markers and a reduction in cancer cell growth. mdpi.com

The outcome of Wnt signaling modulation may also depend on the binding partners of β-catenin. Butyrate can increase the expression of Wnt ligands, leading to the accumulation of β-catenin. researchgate.net The ultimate cellular response, be it proliferation or apoptosis, may then be determined by whether the accumulated β-catenin binds to the co-activator CBP or p300. researchgate.net

Cellular Bioenergetics and Metabolic Pathway Interactions

Effects on Mitochondrial Structure and Function

Mitochondria are central to cellular energy production and are involved in a wide array of metabolic processes. Butyrate is known to positively modulate mitochondrial activity, enhancing energy metabolism, particularly under conditions of physiological stress or pre-existing mitochondrial dysfunction. researchgate.netnih.gov

Studies have shown that butyrate can enhance mitochondrial respiration and fatty acid oxidation. researchgate.netfrontiersin.org In a compelling model using lymphoblastoid cell lines (LCLs) derived from individuals with autism spectrum disorder (ASD) who also had mitochondrial dysfunction, butyrate treatment significantly improved mitochondrial function. researchgate.netnih.gov Specifically, it increased respiratory parameters linked to the production of adenosine (B11128) triphosphate (ATP). researchgate.net In the presence of oxidative stress (induced by reactive oxygen species), butyrate enhanced these ATP-linked respiratory parameters across all cell groups studied. researchgate.net

Mechanistically, butyrate's influence extends to the genetic level. In the LCL model, it increased the expression of several key genes involved in mitochondrial and cellular stress responses. researchgate.net

Table 3: Effects of Butyrate on Mitochondrial Gene Expression in LCLs

| Gene Category | Gene | Function | Reference |

|---|---|---|---|

| Mitochondrial Fission | PINK1, DRP1, FIS1 | Regulate mitochondrial shape and division. | researchgate.net |

| Physiological Stress | UCP2, mTOR, HIF1α, PGC1α | Mediate cellular responses to stress and regulate energy metabolism. | researchgate.net |

Further evidence comes from a cellular model of amyotrophic lateral sclerosis (ALS), where butyrate treatment improved the mitochondrial network, increased the maximal respiratory capacity, and induced the transcription of PGC1α, a master regulator of mitochondrial biogenesis. mdpi.com

Role in Heme Biosynthesis Pathways in Experimental Cell Systems

The compound this compound, through the synergistic action of its components, has been observed to modulate heme biosynthesis, particularly in experimental models of cellular differentiation. Research utilizing Friend murine erythroleukemia (MEL) cells, which can be induced to differentiate along the erythroid pathway, demonstrates a significant interaction between procaine and butyrate. nih.govoup.com While butyrate on its own is a known inducer of hemoglobin synthesis in these cells, the addition of procaine markedly potentiates this effect. nih.govoup.comoup.com

In studies, procaine was found to almost triple the level of hemoglobin production that was stimulated by butyrate alone. nih.govoup.com This contrasts sharply with its effect on another inducing agent, dimethyl sulfoxide (B87167) (DMSO), where procaine slightly inhibited DMSO-mediated hemoglobin production. nih.govoup.comoup.com This differential effect underscores a degree of specificity in the interaction between procaine and the cellular pathways activated by butyrate. oup.com

The mechanism suggested for procaine's enhancement of butyrate-induced heme synthesis relates to its properties as a local anesthetic that affects membrane permeability by competing with calcium ions (Ca2+). nih.govoup.com The data suggests that butyrate is more efficient at inducing the enzymes of the heme pathway than DMSO, and procaine specifically amplifies this butyrate-driven induction. nih.govoup.com Heme synthesis, or the tetrapyrrole biosynthetic pathway, begins with the precursor 5-aminolevulinate (5-ALA) and proceeds through several enzymatic steps to form heme. encyclopedia.pubnih.govnih.gov The rate-limiting enzyme in this pathway is typically 5-aminolevulinate synthase (ALAS). nih.govnih.govwikipedia.org Studies have shown that sodium butyrate can upregulate the transcription of the erythroid-specific ALAS gene (ALAS2), an effect mediated by Sp1 binding sites in the gene's promoter region. nih.gov

The table below summarizes the observed effects of procaine on heme synthesis when combined with different inducers in MEL cells, based on research findings. oup.com

| Treatment Group | Heme Synthesis (Relative to Control) |

| Butyrate alone | Significant induction |

| Butyrate + Procaine | ~3x increase compared to butyrate alone |

| DMSO alone | Induction |

| DMSO + Procaine | Slight inhibition |

Modulation of Cholesterol Metabolism

The butyrate component of this compound plays a significant role in the modulation of cholesterol metabolism at the cellular level. nih.gov This action is primarily linked to its function as a histone deacetylase (HDAC) inhibitor. nih.govfrontiersin.org The inhibition of HDACs by butyrate leads to a measurable decrease in cellular cholesterol content in hepatic cell lines like HepG2. nih.gov

The mechanism by which butyrate lowers cholesterol is fundamentally different from that of statins, a major class of cholesterol-lowering drugs. nih.gov Statins directly inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. google.com This inhibition leads to a compensatory upregulation of the sterol regulatory element-binding protein 2 (SREBP-2) pathway, which in turn increases the expression of the low-density lipoprotein (LDL) receptor to enhance cholesterol uptake from circulation. nih.gov

In contrast, butyrate and other HDAC inhibitors have been shown to downregulate SREBP-2 targets. nih.gov This includes a reduction in the expression of both HMG-CoA reductase (HMGCR) and the LDL receptor. nih.gov Consequently, while both statins and butyrate lead to lower cellular cholesterol, their effects on the key regulatory proteins of cholesterol metabolism are opposing. Butyrate treatment does not increase cholesterol uptake by liver cells, which is consistent with its failure to increase LDL receptor expression. nih.gov Furthermore, butyrate has been observed to reduce the expression of proteins involved in cholesterol efflux, such as ATP-binding cassette subfamily A member 1 (ABCA1), in certain cell types. nih.gov

The following table compares the distinct mechanisms of butyrate and statins on key elements of cholesterol metabolism. nih.gov

| Feature | Butyrate (HDAC Inhibition) | Statins (HMG-CoA Reductase Inhibition) |

| Primary Mechanism | Histone Deacetylase (HDAC) inhibition | HMG-CoA Reductase (HMGCR) inhibition |

| Cellular Cholesterol | Reduced | Reduced |

| SREBP-2 Pathway | Downregulated | Upregulated (compensatory) |

| HMGCR Expression | Decreased | Increased (compensatory) |

| LDL Receptor Expression | Decreased | Increased |

| Cholesterol Uptake | Not increased | Increased |

Influence on Monoamine Oxidase (MAO) Activity

The procaine moiety of this compound is recognized as an inhibitor of monoamine oxidase (MAO) enzymes. drugbank.comnih.gov MAO enzymes, which exist in two isoforms, MAO-A and MAO-B, are crucial for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine (B1211576). frontiersin.orgcriver.com Inhibition of these enzymes increases the levels of these neurotransmitters, a mechanism utilized by various antidepressant and neuroprotective drugs. criver.comwikipedia.org

In vitro studies using homogenates from rat brain and liver have demonstrated that procaine hydrochloride inhibits MAO in a substrate-dependent manner. nih.gov The inhibitory effect of procaine was more potent against the oxidation of serotonin than that of phenylethylamine, with an intermediate effect on tryptamine (B22526) oxidation. nih.gov Given that MAO-A has a higher affinity for serotonin, this suggests that procaine may preferentially, though not exclusively, inhibit the MAO-A isoform. nih.govfrontiersin.org

Despite these in vitro findings, procaine is generally considered to be a weak MAO inhibitor in vivo. nih.gov When administered to rats, it caused significant MAO inhibition in the liver, less in the heart, and only very slight inhibition in the brain. nih.gov This research also noted that the inhibitory effects of procaine on rat brain MAO activity are dependent on factors such as age and the time of administration, correlating with the natural circadian rhythms of the enzyme's activity. nih.gov

The table below details the substrate-dependent inhibition of MAO by procaine as observed in in vitro experiments. nih.gov

| Substrate | Relative Inhibition by Procaine | Primary Metabolizing Enzyme |

| Serotonin | Most Effective | MAO-A frontiersin.org |

| Tryptamine | Intermediate Effect | MAO-A and MAO-B frontiersin.org |

| Phenylethylamine | Least Effective | MAO-B wikipedia.org |

Preclinical Pharmacological Investigations of Procaine Butyrate

In Vitro Pharmacological Studies on Cell Lines

Cell Differentiation Induction (e.g., Murine Erythroleukemia Cells)

The potential of procaine (B135) and butyrate (B1204436) to induce cellular differentiation has been notably studied in Friend murine erythroleukemia (MEL) cells, which can be prompted to differentiate along the erythroid pathway. nih.gov Butyrate is a known inducer of this differentiation process, stimulating hemoglobin production. nih.govoup.comoup.com Research has shown that the addition of procaine can significantly augment this effect. In studies where MEL cells were treated with butyrate, the concurrent administration of procaine was observed to almost triple the stimulated level of hemoglobin production. nih.govoup.comoup.com This suggests a potentiating relationship where procaine enhances the differentiation-inducing capacity of butyrate. oup.com

Conversely, procaine has been shown to inhibit the erythroid differentiation of MEL cells when induced by other agents like dimethyl sulfoxide (B87167) (DMSO). nih.govcapes.gov.br Pretreatment with procaine was found to block the commitment of these cells to terminal differentiation. nih.govcapes.gov.br This dual activity—potentiating butyrate-induced differentiation while inhibiting DMSO-induced differentiation—highlights a specific and complex interaction with the cellular differentiation machinery. oup.com The mechanism may involve procaine's effects on membrane permeability and calcium metabolism. nih.govnih.gov

Table 1: Effect of Procaine and Butyrate on Hemoglobin Production in Murine Erythroleukemia (MEL) Cells

| Treatment Agent(s) | Observed Effect on Hemoglobin Production | Reference(s) |

| Butyrate | Induces hemoglobin production | nih.govoup.com |

| Procaine + Butyrate | Potentiates butyrate's effect, nearly tripling hemoglobin levels | nih.govoup.comoup.com |

| DMSO | Induces hemoglobin production | nih.govoup.com |

| Procaine + DMSO | Inhibits DMSO-mediated hemoglobin production | nih.govnih.govcapes.gov.br |

Inhibition of Cell Proliferation

Both procaine and butyrate have demonstrated significant anti-proliferative effects across a variety of cell lines in vitro.

Procaine has been identified as an inhibitor of cell growth in several cancer cell lines. Studies have shown that it has a dose-dependent growth-inhibitory effect on human hepatoma cells, including HLE, HuH7, and HuH6 cell lines. nih.gov This effect is linked to its ability to act as a nonnucleoside inhibitor of DNA methylation. nih.govresearchgate.net

Butyrate is a well-documented inhibitor of cell proliferation. It has been shown to reduce the proliferation of human endothelial cells in a dose-dependent manner. nih.gov Its anti-proliferative action also extends to multiple types of cancer cells, including prostate cancer cells (DU145) and colon cancer cells (HCT116, HT-29). mdpi.complos.org Furthermore, butyrate has been observed to inhibit the proliferation of various immune cell types, including T-lymphocytes and macrophages. nih.gov The combination of butyrate with agents like procaine has been noted to decrease the rate of cell growth in MEL cells. oup.com

Table 2: Summary of In Vitro Anti-Proliferative Effects of Procaine and Butyrate

| Compound | Cell Line(s) | Key Findings | Reference(s) |

| Procaine | Human Hepatoma (HLE, HuH7, HuH6) | Significant, dose-dependent reduction in cell viability. | nih.gov |

| Various Cancer Cells | Growth-inhibitory effects noted. | researchgate.net | |

| Butyrate | Human Endothelial Cells | Dose-dependent reduction in proliferation. | nih.gov |

| Human Colon Cancer (HCT116, HT-29) | Inhibition of cell proliferation. | mdpi.com | |

| Human Prostate Cancer (DU145) | Inhibition of cell growth. | plos.org | |

| Immune Cells (T-lymphocytes, Macrophages) | Inhibition of proliferation. | nih.gov |

Induction of Apoptosis and Autophagy Mechanisms

The components of procaine butyrate have been investigated for their roles in inducing programmed cell death pathways, specifically apoptosis and autophagy, which are critical for eliminating cancerous or damaged cells.

Apoptosis: Butyrate is a potent inducer of apoptosis in various cancer cell lines. In Jurkat lymphoid and LIM 1215 colorectal cancer cells, butyrate triggers an apoptotic program that requires new protein synthesis and results in the activation of caspase-3, a key executioner protease in apoptosis. nih.gov Similarly, in human prostate cancer DU145 cells, sodium butyrate induces apoptosis by up-regulating the expression of Annexin A1 (ANXA1) and altering the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xl) proteins. plos.org Studies in gastric cancer cells show that sodium butyrate can enhance the apoptotic effects of chemotherapy agents like cisplatin (B142131) through the mitochondrial pathway. frontiersin.org The pro-apoptotic effects of butyrate are also observed in activated T-lymphocytes and macrophage cell lines, where cell death is mediated by caspase-3/7 activation. nih.gov Procaine has also been noted to promote apoptosis in cancer cells by impacting signaling pathways such as ERK/MAPK. researchgate.net

Autophagy: Butyrate has also been shown to modulate autophagy, a cellular recycling process. In colorectal cancer cells (HCT-116 and HT-29), sodium butyrate induces autophagy by activating the LKB1/AMPK signaling pathway. nih.gov This induction of autophagy is also seen as a therapeutic mechanism in models of Machado-Joseph disease, a neurodegenerative disorder, where sodium butyrate treatment was beneficial both in vitro and in vivo. biorxiv.orgnih.gov However, the role of butyrate in autophagy can be context-dependent. In a study using THP-1 monocytes, sodium butyrate was found to attenuate inflammation by inhibiting autophagy that was induced by advanced glycation end products (AGEs). mdpi.com

Table 3: In Vitro Effects of Butyrate on Apoptosis and Autophagy

| Process | Cell Line(s) | Key Mechanistic Findings | Reference(s) |

| Apoptosis | Jurkat, LIM 1215 | Requires new protein synthesis; activation of caspase-3. | nih.gov |

| Prostate Cancer (DU145) | Upregulation of Annexin A1; modulation of Bcl-2 family proteins. | plos.org | |

| Gastric Cancer | Enhancement of cisplatin-induced apoptosis via mitochondrial pathway. | frontiersin.org | |

| Immune Cells | Mediated by caspase-3/7 activation. | nih.gov | |

| Autophagy | Colorectal Cancer (HCT-116, HT-29) | Induction via LKB1/AMPK signaling pathway. | nih.gov |

| Machado-Joseph Disease Models | Induction of autophagy provides therapeutic benefits. | biorxiv.orgnih.gov | |

| THP-1 Monocytes | Inhibition of AGEs-induced autophagy. | mdpi.com |

Modulation of Cytokine Production and Inflammatory Markers in Immune Cells

Butyrate is recognized for its significant immunomodulatory functions, primarily exerting anti-inflammatory effects. It can regulate the production of various cytokines and inflammatory markers in immune cells. news-medical.netnih.gov A key mechanism for this is the inhibition of the NF-κB signaling pathway, which leads to the suppression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and IL-6 in cells like macrophages. nih.govfrontiersin.org

In vitro studies have consistently demonstrated these effects. In porcine alveolar macrophages (PAMs) challenged with lipopolysaccharide (LPS), both butyric acid and sodium butyrate significantly reduced the secretion of TNF-α. mdpi.com In human peripheral blood mononuclear cells (PBMCs), butyrate was an effective inhibitor of LPS- and R848-stimulated production of IL-1β, IL-6, and TNF-α. wur.nl Similarly, in THP-1 monocytic cells exposed to inflammatory stimuli, sodium butyrate was shown to alleviate the expression of IL-1β and TNF-α. mdpi.com This anti-inflammatory profile suggests a role in maintaining immune homeostasis. frontiersin.org

Table 4: Modulation of Inflammatory Cytokines by Butyrate in Immune Cells

| Cell Model | Stimulus | Cytokine(s) Affected | Observed Effect | Reference(s) |

| Porcine Alveolar Macrophages (PAMs) | LPS | TNF-α | Reduced production | mdpi.com |

| Human PBMCs | LPS, R848 | IL-1β, IL-6, TNF-α, IL-10 | Reduced production | wur.nl |

| THP-1 Monocytes | AGEs | IL-1β, TNF-α | Decreased mRNA expression | mdpi.com |

| Macrophages, Endothelial Cells | General Inflammation | TNF-α, IL-1β, IL-6, IL-8 | Suppression via NF-κB inhibition | frontiersin.org |

Effects on Intestinal Barrier Function and Tight Junction Protein Expression

Butyrate plays a crucial role in maintaining the integrity of the intestinal epithelial barrier, a physical barrier that prevents harmful substances from entering the bloodstream. Its effects are largely mediated by the regulation of tight junction proteins, which seal the space between epithelial cells.

In vitro studies using intestinal cell models have elucidated these mechanisms. In Caco-2 cell monolayers, butyrate enhances intestinal barrier function by promoting the assembly of tight junctions, a process that depends on the activation of AMP-activated protein kinase (AMPK). nih.gov In a porcine intestinal epithelial cell line (IPEC-J2), butyrate was found to protect against LPS-induced barrier damage. nih.govplos.org It achieved this by increasing both the mRNA and protein levels of specific tight junction proteins, namely claudin-3 and claudin-4, through a mechanism involving the Akt signaling pathway. nih.gov Further research has shown that butyrate can also enhance intestinal barrier integrity by upregulating the transcription of claudin-1. researchgate.net It also induces the redistribution of other key proteins like Zonula occludens-1 (ZO-1) and Occludin to the cellular membrane, strengthening the barrier. researchgate.net

Table 5: Effects of Butyrate on Intestinal Barrier Function In Vitro

| Cell Model | Key Effect on Barrier Function | Molecular Mechanism | Reference(s) |

| Caco-2 | Enhances barrier integrity; facilitates tight junction assembly. | Activation of AMP-activated protein kinase (AMPK). | nih.gov |

| IPEC-J2 | Protects against LPS-induced damage; reduces permeability. | Upregulation of claudin-3 and claudin-4 via Akt pathway. | nih.govplos.org |

| cdx2-IEC | Enhances barrier integrity. | Increased transcription of claudin-1 via SP1. | researchgate.net |

| IPEC-J2 | Reduces intestinal permeability. | Increased expression of Occludin and ZO-1. | researchgate.net |

Investigations into Antiviral Properties in Cellular Models

Investigations into the antiviral properties of procaine and butyrate have yielded contrasting results, suggesting complex and virus-specific interactions.

Procaine and its derivatives have demonstrated direct antiviral activity. In cellular models, ProcCluster® and procaine hydrochloride were shown to inhibit the replication of influenza A virus in several cell lines, including A549, Calu-3, and MDCK. nih.gov The mechanism appears to involve multiple stages of the viral replication cycle, potentially by affecting viral entry and the fusion of the viral membrane with the endosome. nih.gov Earlier studies also reported antiviral effects of procaine against a range of other viruses, such as herpes simplex virus (HSV) and West Nile virus (WNV). nih.gov

In contrast, butyrate has been shown to create a pro-viral environment in some in vitro settings. In A549 lung epithelial cells, pretreatment with butyrate significantly increased susceptibility to H1N1 influenza A virus infection and replication. biorxiv.org This effect is attributed to butyrate's ability to repress the expression of interferon-stimulated genes (ISGs), which are crucial components of the innate antiviral response. biorxiv.org This pro-viral activity has led to the suggestion that butyrate could be used as a tool to enhance the growth of virus stocks for research or vaccine production. biorxiv.org It is important to note, however, that these in vitro findings may not directly translate to in vivo outcomes, where butyrate has also been associated with protective effects against viral pathology through its immunomodulatory actions. biorxiv.org

Experimental Animal Model Studies

Preclinical studies on butyrate, a key component of this compound, have demonstrated significant neuroprotective effects in various animal models of neurological disorders. In mouse models of Parkinson's disease (PD), treatment with sodium butyrate has been shown to improve motor deficits, increase dopamine (B1211576) levels, and protect dopaminergic neurons from cell death. mdpi.comfrontiersin.orgnih.gov These effects are often associated with a reduction in neuroinflammation and the activation of glial cells. frontiersin.org

In models of cerebral ischemic stroke, butyrate has been found to reduce the volume of brain infarction and improve neurological function scores. nih.govfrontiersin.org The mechanisms underlying these protective effects are linked to the reduction of inflammation and inhibition of apoptosis (cell death) in the brain. nih.govfrontiersin.org Furthermore, butyrate has been observed to increase the levels of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth. frontiersin.org Studies in mouse models of diet-induced obesity have also shown that butyrate can reverse neuroinflammation and oxidative stress in the cerebral cortex. nih.gov

Procaine, the other component of this compound, is a local anesthetic that acts by blocking sodium channels. europa.eudrugbank.com Its primary pharmacological action is to prevent the generation and conduction of nerve impulses. europa.eu While its neuroprotective effects are less extensively studied in the context of neurodegenerative diseases compared to butyrate, some research suggests it possesses antioxidant and cytoprotective properties in experimental models of neurodegeneration. researchgate.net

Interactive Data Table: Effects of Butyrate on Neurological Systems in Animal Models

| Animal Model | Compound Tested | Key Neurological Findings | Potential Mechanisms | Reference |

| Mouse model of Parkinson's Disease (MPTP-induced) | Sodium Butyrate | Improved motor function, increased striatal dopamine, protected dopaminergic neurons. | Reduced neuroinflammation, suppressed glial cell overactivation, inhibited the TLR4/MyD88/NF-kB pathway. | mdpi.comfrontiersin.orgnih.gov |

| Mouse model of Cerebral Ischemic Stroke | Butyrate | Reduced cerebral infarct volume, improved neurological scores (mNSS). | Reduced inflammation (decreased IL-1β, TNF-α), inhibited apoptosis, increased BDNF levels. | nih.govfrontiersin.org |

| Mouse model of Diet-Induced Obesity | Butyrate | Reversed neuroinflammation and oxidative stress in the cerebral cortex and synaptic fraction. | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), increased anti-inflammatory cytokine (IL-10). | nih.gov |

| Rat model of Parkinson's Disease (6-hydroxydopamine) | Sodium Butyrate | Ameliorated motor deficits. | Increased histone H3 acetylation (HDAC inhibition). | frontiersin.org |

Butyrate has demonstrated potent anti-inflammatory and antioxidant effects in a variety of animal models. In models of inflammatory bowel disease (IBD), butyrate has been shown to reduce inflammation and maintain remission. mdpi.com It can down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). unina.it

In animal models of atherosclerosis, oral butyrate supplementation has been found to reduce oxidative stress in atherosclerotic lesions. frontiersin.org This effect is associated with the down-regulation of NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). frontiersin.org Similarly, in a rat model of renal injury, butyrate attenuated elevated lipid peroxidation and reduced inflammatory markers like IL-6 and NF-κB. mdpi.com In mice with diet-induced obesity, butyrate administration led to a decrease in systemic inflammatory markers and improved oxidative stress levels. nih.gov

Procaine has also been reported to have anti-inflammatory and antioxidant effects in various experimental settings. researchgate.net These properties contribute to its cytoprotective actions observed in models of inflammation and intoxication. researchgate.net

Interactive Data Table: Effects of Butyrate on Inflammation and Oxidative Stress in Animal Models

| Animal Model | Compound Tested | Key Anti-inflammatory & Antioxidant Findings | Biomarkers Modulated | Reference |

| Mouse model of Atherosclerosis (ApoE-/-) | Butyrate | Reduced oxidative stress in atherosclerotic lesions. | Decreased superoxide (B77818) production, reduced protein nitrosylation, down-regulated NADPH oxidase. | frontiersin.org |

| Rat model of Contrast-Induced Renal Injury | Butyrate | Attenuated lipid peroxidation and inflammation. | Decreased serum creatinine, IL-6, and NF-κB. | mdpi.com |

| Mouse model of Diet-Induced Obesity | Butyrate | Reduced systemic inflammation and oxidative stress. | Decreased TNF-α, IL-1β, IL-6; Increased IL-10; Decreased ROS and MDA; Increased GSH. | nih.gov |

| Mouse model of Ulcerative Colitis (DSS-induced) | Butyrate | Suppressed clinical manifestations of colitis. | Down-regulated nitric oxide (NO) and pro-inflammatory cytokines (IL-1β, TNF-α, IL-6). | mdpi.com |

Butyrate plays a crucial role in the gut, and its administration in animal models has been shown to modulate the composition of the gut microbiota. In mouse models of Parkinson's disease, sodium butyrate treatment was found to restore gut microbial dysbiosis. nih.gov Similarly, in high-fat diet-fed mice, butyrate influenced the microbial composition, leading to an increase in the Firmicutes phylum, particularly Bacteroidetes. frontiersin.org In weaned piglets, dietary supplementation with sodium butyrate enhanced the abundance of beneficial bacteria such as Lactobacillus and Bifidobacterium.

The production of butyrate itself is dependent on the gut microbiota, which ferments dietary fibers. mdpi.comnih.gov Therefore, changes in the gut microbiota composition can directly impact the levels of butyrate and other short-chain fatty acids (SCFAs). Studies have shown that the administration of probiotics can lead to an increase in fecal butyrate levels in animal models. frontiersin.org

The pharmacodynamics of butyrate involve multiple mechanisms of action. A key mechanism is the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression. frontiersin.org This action is believed to contribute to its anti-inflammatory and neuroprotective effects. Butyrate also acts as a signaling molecule by activating G protein-coupled receptors (GPCRs), such as GPR41 and GPR43, which are involved in regulating inflammatory responses. frontiersin.org

Procaine's primary pharmacodynamic effect is the blockade of voltage-gated sodium channels, which results in local anesthesia. europa.eudrugbank.com It has a low potency and a short duration of action. europa.eu Beyond its anesthetic properties, procaine has been shown to interact with other receptors, including NMDA receptors and nicotinic acetylcholine (B1216132) receptors. drugbank.com

Butyrate: Studies using sodium butyrate and other butyrate salts in mice and rats have shown that butyrate is rapidly absorbed and also rapidly eliminated. nih.govresearchgate.net In mice and rabbits, the half-life of butyrate is less than 5 minutes. nih.govresearchgate.net Following administration, butyrate is distributed to various organs, with the liver being a major site of metabolism. nih.gov Due to its rapid metabolism, achieving sustained therapeutic concentrations in the plasma can be challenging. nih.gov Butyrate is primarily metabolized in colonocytes, where it serves as a primary energy source, and also in the liver. frontiersin.orgmdpi.com

Procaine: Procaine is rapidly absorbed after parenteral administration in several animal species, including rabbits, guinea pigs, and horses, with peak plasma levels reached within 1 to 3 hours. europa.eu It is hydrolyzed in the plasma by the enzyme pseudocholinesterase into para-aminobenzoic acid (PABA) and diethylaminoethanol, which are then excreted by the kidneys. europa.eudrugbank.comnih.gov The metabolism of procaine is extensive and rapid, leading to a short biological half-life. europa.eunih.gov

Pharmacokinetic Profiles in Animal Models

Hydrolysis of Ester Linkage by Lipases and Esterases in Biological Systems

The primary metabolic pathway for this compound in biological systems is expected to be the hydrolysis of its ester bond. This cleavage would release the active moieties, procaine and butyric acid. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases. ebi.ac.ukresearchgate.net

The enzymatic cleavage of ester bonds is a fundamental metabolic process for many drugs. researchgate.netdtic.mil Enzymes such as butyrate esterase, also known as monobutyrase, and procaine esterase are types of carboxylesterases that actively hydrolyze ester linkages. ebi.ac.ukgoogle.com Procaine itself is well-known to be rapidly hydrolyzed in plasma by pseudocholinesterase (also known as butyrylcholinesterase), an enzyme with broad substrate specificity, to yield para-aminobenzoic acid (PABA) and diethylaminoethanol (DEAE). nih.govncats.io Given that butyrylcholinesterase efficiently hydrolyzes esters containing choline, its activity on the butyrate ester of procaine is highly probable.

The general mechanism for carboxylesterase-mediated hydrolysis involves a catalytic triad (B1167595) of serine, histidine, and aspartate residues in the enzyme's active site. ebi.ac.uk The serine residue initiates a nucleophilic attack on the carbonyl carbon of the ester substrate. This forms a transient tetrahedral intermediate, which then collapses to release the alcohol portion of the ester and forms a covalent acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the carboxylic acid and regenerating the active enzyme. ebi.ac.uk

In the context of this compound, this two-step hydrolysis would likely occur as follows:

Step 1: Hydrolysis of the butyrate ester bond to release butyric acid and procaine.

Step 2: Subsequent and rapid hydrolysis of the procaine ester bond to release PABA and DEAE.

While the term "lipase" is used, the primary enzymes responsible for the hydrolysis of soluble ester prodrugs in the plasma and liver are more accurately termed carboxylesterases. Lipases typically act on triglycerides at lipid-water interfaces, whereas carboxylesterases hydrolyze a wider range of smaller, water-soluble esters. google.com Therefore, it is anticipated that carboxylesterases present in the plasma, liver, and other tissues would be the principal catalysts for this compound hydrolysis.

Prodrug Conversion Kinetics and Metabolite Disposition in Preclinical Models

As a prodrug, this compound is designed to be pharmacologically inactive until it is converted into its active components, procaine and butyric acid, within the body. The kinetics of this conversion and the subsequent disposition of the metabolites are critical to understanding its potential therapeutic effects. Although specific pharmacokinetic data for this compound are not available, the profiles of procaine and butyrate have been studied individually.

Prodrug Conversion Kinetics:

The rate of conversion of this compound to procaine and butyric acid would depend on the activity of plasma and tissue esterases. Studies on other ester prodrugs show that this conversion can be very rapid. For instance, procaine itself has a very short plasma half-life of approximately 7.7 minutes, primarily due to its rapid hydrolysis by plasma pseudocholinesterase. nih.gov It is expected that the hydrolysis of the butyrate ester of procaine would also be rapid, leading to a swift release of procaine and butyric acid into the circulation.

The Michaelis-Menten kinetics of such enzymatic reactions are often characterized by the parameters Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity). For example, a study on a different compound in rat liver microsomes found a Kₘ of 23.90 µM and a Vₘₐₓ of 1.23 µM/min/mg of protein, illustrating the typical parameters measured to define enzyme kinetics. tandfonline.com Similar studies would be necessary to quantify the specific conversion kinetics of this compound.

Metabolite Disposition:

Once released, the metabolites—procaine and butyric acid—would follow their own characteristic pharmacokinetic pathways.

Procaine Disposition: Following its release, procaine is rapidly metabolized into PABA and DEAE. nih.gov These metabolites are then primarily excreted by the kidneys through tubular excretion. nih.gov Due to its high lipid solubility, procaine can cross the blood-brain barrier, but its short half-life limits its systemic exposure and central nervous system effects when administered peripherally.

Butyric Acid Disposition: Butyric acid, a short-chain fatty acid, is also subject to rapid metabolism. When present in the colon, it serves as a primary energy source for colonocytes. mdpi.com Any butyrate that enters the systemic circulation is quickly taken up by the liver via portal circulation and undergoes metabolism. mdpi.com It can be converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle or is used for the synthesis of fatty acids and cholesterol. mdpi.com Studies in mice and rabbits have shown that the half-life of intravenously administered butyrate is less than 5 minutes, highlighting its rapid elimination. researchgate.net Due to this rapid clearance, only a very small fraction of systemically available butyrate typically reaches peripheral tissues. mdpi.com

The disposition of these metabolites in various tissues would be a key area of investigation in preclinical models. For instance, studies often measure the distribution of a compound in tissues such as the small intestine, liver, and brain to understand its potential sites of action and toxicity. tandfonline.com

Advanced Research Methodologies and Analytical Approaches for Procaine Butyrate

Spectroscopic and Chromatographic Methods for Quantitative Analysis of Procaine (B135) Butyrate (B1204436) and its Metabolites in Biological Matrices

The quantitative analysis of procaine butyrate and its metabolites in complex biological matrices necessitates the use of highly sensitive and selective analytical techniques. Spectroscopic and chromatographic methods are fundamental in this regard, enabling the separation, identification, and quantification of these compounds.

Spectroscopic Methods:

Spectrophotometry offers a viable method for the quantitative determination of butyrate compounds. For instance, a selective spectrophotometric method has been developed for the quantitative determination of hydrocortisone (B1673445) butyrate in the presence of procaine hydrochloride. japsonline.comjapsonline.com This method is based on the interaction of hydrocortisone butyrate with phenylhydrazine (B124118) to form a phenylhydrazone, which exhibits a maximum absorption at 412 nm. japsonline.comjapsonline.com The method has shown a high recovery rate of 100.82% and a correlation coefficient of 0.9995, indicating its accuracy and linearity for quantitative analysis. japsonline.comjapsonline.com While this method was developed for hydrocortisone butyrate, similar principles could be adapted for the analysis of this compound, given the presence of the butyrate moiety.

Fluorimetric methods have also been employed for the determination of procaine concentrations in serum, offering high sensitivity. researchgate.net These assays often involve derivatization with reagents like fluorescamine (B152294) to produce fluorescent products that can be quantified. researchgate.net

Chromatographic Methods:

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a cornerstone for the analysis of procaine and its derivatives. nih.gov HPLC methods are widely used for the quantitative determination of procaine in pharmaceutical preparations due to their simplicity and suitability for routine analysis. nih.gov The presence of decomposition products and other ingredients typically found in pharmaceutical formulations does not interfere with the analysis. nih.gov

For the analysis of butyric acid and sodium butyrate, an HPLC method using a C18 chromatographic column has been established. google.com The mobile phase consists of a mixture of acetonitrile (B52724) and a 0.1% phosphoric acid solution, with detection at a wavelength of 206 nm. google.com This method demonstrates good peak shape and separation. google.com

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also powerful techniques for the analysis of procaine. researchgate.net GC-MS has been utilized for the quantitative analysis of procaine in rat brain tissue, demonstrating its applicability in complex biological samples. researchgate.net

Capillary electrophoresis with electrochemiluminescence detection has been used to study the in vitro metabolism of procaine by butyrylcholinesterase. sigmaaldrich.com This method allows for the simultaneous determination of procaine and its metabolite, N,N-diethylethanolamine, with high sensitivity. sigmaaldrich.com

The following table summarizes various chromatographic methods used for the analysis of procaine and related compounds:

| Analytical Method | Analyte(s) | Matrix | Key Findings |

| High-Performance Liquid Chromatography (HPLC) | Procaine | Pharmaceutical Preparations | Simple, suitable for routine analysis, no interference from decomposition products. nih.gov |

| HPLC | Butyric acid, Sodium butyrate | Not specified | C18 column, acetonitrile/phosphoric acid mobile phase, UV detection at 206 nm. google.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Procaine | Rat Brain Tissue | Quantitative analysis in complex biological samples. researchgate.net |

| Capillary Electrophoresis with Electrochemiluminescence Detection | Procaine, N,N-diethylethanolamine | In vitro plasma | Characterization of procaine metabolism by butyrylcholinesterase. sigmaaldrich.com |

| Single-Sweep Polarography | Benzocaine, Procaine | Pharmaceuticals | A new polarographic method for determination. researchgate.net |

In Vitro and In Vivo Assays for Epigenetic Modifications (DNA Methylation, Histone Acetylation)

This compound, through its constituent parts, procaine and butyrate, is implicated in epigenetic modifications, specifically DNA methylation and histone acetylation. Various in vitro and in vivo assays are employed to investigate these effects.

In Vitro Assays:

DNA Methylation Assays: The effect of procaine on DNA methylation has been studied in various cancer cell lines. researchgate.netnih.govnih.gov Global DNA methylation can be quantified using methods like the 5-mC DNA ELISA Kit. biorxiv.org In MCF-7 breast cancer cells, procaine was found to reduce global DNA methylation by 40% by inhibiting DNA methyltransferase 1 (DNMT1). researchgate.net Studies on HCT116 colon cancer cells have shown that procaine can either increase or decrease global methylation levels depending on the concentration and combination with other drugs. nih.gov For instance, a low dose (3 µM) of procaine combined with carboplatin (B1684641) was effective in reducing global methylation. nih.gov The DNMT Activity / Inhibition Assay is another tool used to screen for DNMT inhibition. activemotif.com In MCF-7 cells, a 5 mM procaine treatment resulted in a 43% inhibition of DNMT activity. activemotif.com

Histone Acetylation Assays: Butyrate is a known histone deacetylase (HDAC) inhibitor. nih.gov In vitro studies have demonstrated that butyrate treatment increases histone acetylation. nih.gov For example, in CD4+ T cells cultured under Treg-polarizing conditions, 1 mM butyrate significantly increased the acetylation of histones H3 and H4. frontiersin.org Western blotting is a common technique to assess the levels of acetylated histones. frontiersin.org Chromatin immunoprecipitation (ChIP) assays can be used to determine the acetylation status of specific gene loci. frontiersin.org For instance, butyrate was shown to promote H3 acetylation at the Ifng and Tbx21 gene loci in T cells. frontiersin.org

In Vivo Assays:

DNA Methylation Assays: The in vivo effects of procaine on DNA methylation have been investigated in animal models. For example, procaine has been shown to have a growth-inhibitory effect in vivo, which may be partly mediated through its demethylating activity. nih.gov

Histone Acetylation Assays: The in vivo effects of butyrate on histone acetylation have been studied in piglets. nih.govnih.gov In one study, an increase in the endogenous production of butyrate through lactulose (B1674317) feeding led to a 189% increase in the ratio of acetylated to total histones in the cecal tissue. nih.gov This increase in histone acetylation was inversely correlated with cecal cell proliferation. nih.gov Interestingly, direct infusion of butyrate into the cecum resulted in a decrease in histone acetylation, suggesting that the method of delivery and the role of the gut microbiota are crucial factors. nih.govnih.gov

The following table summarizes key findings from in vitro and in vivo assays on the epigenetic effects of procaine and butyrate:

| Assay Type | Compound | Model System | Key Findings |

| Global DNA Methylation Assay (In Vitro) | Procaine | HCT116 Colon Cancer Cells | Dose-dependent effects on global DNA methylation. nih.gov |

| DNMT Inhibition Assay (In Vitro) | Procaine | MCF-7 Breast Cancer Cells | 43% inhibition of DNMT activity at 5 mM. activemotif.com |

| Histone Acetylation (Western Blot) (In Vitro) | Butyrate | CD4+ T Cells | Increased acetylation of histones H3 and H4. frontiersin.org |

| Histone Acetylation (ChIP) (In Vitro) | Butyrate | CD4+ T Cells | Promoted H3 acetylation at Ifng and Tbx21 loci. frontiersin.org |

| Histone Acetylation (In Vivo) | Butyrate (endogenous) | Piglet Cecal Tissue | 189% increase in acetylated histone ratio. nih.gov |

| Histone Acetylation (In Vivo) | Butyrate (exogenous infusion) | Piglet Cecal Tissue | Significant decrease in histone acetylation. nih.gov |

Omics Technologies in this compound Research

Omics technologies provide a comprehensive, high-throughput approach to understanding the biological effects of this compound at the molecular level. These technologies include transcriptomics, proteomics, and metabolomics.

Transcriptomics for Gene Expression Analysis

Transcriptomics allows for the analysis of the complete set of RNA transcripts in a cell or organism, providing insights into how this compound alters gene expression. Studies have utilized transcriptomics to investigate the effects of both procaine and butyrate on gene expression in various contexts.

For example, the treatment of Cosmosporella sp. VM-42 with procaine hydrochloride was shown to alter the expression of genes involved in the biosynthesis of secondary metabolites. researchgate.net In bovine skin fibroblasts, treatment with procaine affected the expression of genes related to the epigenetic machinery, such as DNMT1, DNMT3A, DNMT3B, TET1, TET2, and TET3. biorxiv.org Specifically, procaine treatment was associated with a decrease in the transcript levels of DNMTs. biorxiv.org

Butyrate has also been shown to modulate gene expression. In piglets, cecal butyrate infusion led to a 50% decrease in cyclin D1 mRNA expression, while lactulose feeding, which increases endogenous butyrate production, resulted in a 6.5-fold increase in cyclin D1 expression. nih.gov This highlights the complex and context-dependent effects of butyrate on gene expression.

Proteomics for Protein Target Identification and Validation

Proteomics focuses on the large-scale study of proteins, including their identification, quantification, and interactions. Chemical proteomics is a powerful tool for identifying the protein targets of small molecules like this compound. mdpi.comnih.gov This approach often involves the use of chemical probes derived from the parent molecule to "fish" for interacting proteins in a cellular lysate or in living cells. nih.govnih.gov

Quantitative proteomics methods, such as isobaric tags for relative and absolute quantitation (iTRAQ) and isotope-coded affinity tags (ICAT), can be used to identify and quantify changes in protein expression in response to treatment. mdpi.comnih.gov For instance, a temporal proteomic analysis of butyrate-treated colorectal cancer cells using iTRAQ and ICAT identified several integrated cellular processes and pathways involved in growth arrest, apoptosis, and metastasis. nih.gov

Target proteins identified through proteomic screens are typically validated using targeted assays such as Western blotting or multiple/selected reaction monitoring (MRM/SRM) mass spectrometry. mdpi.com

Metabolomics for Biochemical Pathway Elucidation

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. In the context of this compound research, metabolomics can help to elucidate the biochemical pathways affected by the compound.